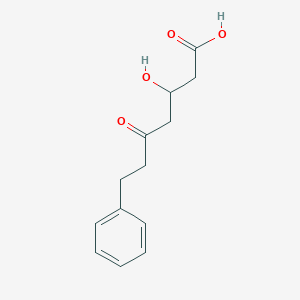
M-Iodobenzyltrozamicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Iodobenzyltrozamicol is a synthetic organic compound that belongs to the class of vesamicol analogs. It is characterized by a trozamicol skeleton, which includes a piperidine ring instead of a cyclohexane ring in the A ring, and an m-iodobenzyl group . This compound has been studied for its potential as a vesicular acetylcholine transporter imaging agent, which is significant for the early diagnosis of neurodegenerative disorders such as Alzheimer’s disease .
Méthodes De Préparation
The synthesis of M-Iodobenzyltrozamicol involves several steps, starting with the preparation of the trozamicol skeleton. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the m-Iodobenzyl Group: The m-iodobenzyl group is introduced via a substitution reaction, where an iodinating agent is used to replace a hydrogen atom on the benzyl group with an iodine atom.
Analyse Des Réactions Chimiques
M-Iodobenzyltrozamicol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
Applications De Recherche Scientifique
M-Iodobenzyltrozamicol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other vesamicol analogs and related compounds.
Biology: The compound is studied for its binding affinity to the vesicular acetylcholine transporter, making it a valuable tool for investigating cholinergic neurotransmission.
Mécanisme D'action
M-Iodobenzyltrozamicol exerts its effects by binding to the vesicular acetylcholine transporter (VAChT), a presynaptic cholinergic neuron marker. This binding inhibits the transport of acetylcholine into synaptic vesicles, thereby affecting cholinergic neurotransmission. The molecular targets involved include VAChT and sigma receptors (σ1 and σ2), which are implicated in various neurological processes .
Comparaison Avec Des Composés Similaires
M-Iodobenzyltrozamicol is unique among vesamicol analogs due to its specific structural features, such as the presence of the m-iodobenzyl group. Similar compounds include:
Vesamicol: The parent compound, which also binds to VAChT but lacks the m-iodobenzyl group.
Aminobenzovesamicol: Another analog with a different substitution pattern on the benzyl group.
N-Substituted Aza-Trozamicol: A derivative with modifications on the trozamicol skeleton.
Propriétés
Formule moléculaire |
C23H29IN2O |
|---|---|
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
(3R,4R)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m1/s1 |
Clé InChI |
UBVKSFDICLMPLH-DHIUTWEWSA-N |
SMILES isomérique |
C1CN(C[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10774434.png)


![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)

![(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol](/img/structure/B10774470.png)
![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B10774483.png)
![methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10774491.png)

![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B10774503.png)
![Lys[Z(NO2)]-Lys[Z(NO2)]](/img/structure/B10774504.png)



